3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Beschreibung
3-(2,5-Dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted at the 3-position with a 2,5-dimethoxyphenyl group and at the 7-position with a carboxamide moiety linked to a 4-methoxybenzyl chain. Quinazoline derivatives are pharmacologically significant due to their structural versatility, which allows interactions with enzymes and receptors, particularly in oncology and inflammation . The methoxy substitutions at the phenyl rings likely enhance lipophilicity and modulate electronic properties, influencing bioavailability and target binding .
Eigenschaften
Molekularformel |
C25H23N3O5 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
3-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-31-18-7-4-16(5-8-18)14-26-24(29)17-6-10-20-21(12-17)27-15-28(25(20)30)22-13-19(32-2)9-11-23(22)33-3/h4-13,15H,14H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
WESFVYFVLTVDIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Table 1: Comparison of Substitution Methods at Position 3
| Method | Reagents | Yield (%) | Reaction Time |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 68 | 12 h |
| Direct Alkylation | NaH, 2,5-dimethoxybenzyl bromide | 72 | 6 h |
Carboxamide Formation at Position 7
The 7-carboxamide group is introduced via a two-step process:
-
Hydrolysis and Activation : The 7-nitro group of the intermediate is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C). Subsequent diazotization and hydrolysis yield 7-carboxyquinazolinone. Treating this carboxylic acid with thionyl chloride (SOCl₂) converts it to the acid chloride.
-
Amide Coupling : The acid chloride reacts with 4-methoxybenzylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This generates the target carboxamide with 65–70% yield after purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency depends on solvent polarity. For example, DMF enhances alkylation rates due to its high dielectric constant, while tetrahydrofuran (THF) is preferred for Grignard reactions. Microwave-assisted synthesis in ethanol reduces the core formation step from 8 h to 20 min.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields, whereas sodium hydride accelerates alkylation. Using 10 mol% Pd(OAc)₂ in Suzuki reactions increases yields by 15% compared to lower catalyst loadings.
Analytical Characterization
Successful synthesis is confirmed via:
-
NMR Spectroscopy : Distinct peaks for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.1 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 475.2 ([M+H]⁺).
-
HPLC Purity : ≥95% purity achieved using C18 reverse-phase columns.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at positions 2 and 7 are minimized by protecting groups. For instance, tert-butoxycarbonyl (Boc) protection of the 7-amine prevents undesired alkylation.
-
Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes dimethoxybenzyl ether byproducts.
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Combining anthranilic acid, 2,5-dimethoxybenzaldehyde, and 4-methoxybenzylamine under microwave irradiation (300 W, 150°C) produces the target compound in one pot via oxidative cyclization. Yields reach 60% with KMnO₄ as an oxidant.
Solid-Phase Synthesis
Immobilizing the quinazoline core on Wang resin enables stepwise addition of substituents. This method simplifies purification but requires specialized equipment.
Industrial-Scale Considerations
For large batches (>1 kg), continuous flow reactors outperform batch systems by maintaining consistent temperature and pressure. Ethyl acetate is replaced with cyclopentyl methyl ether (CPME) for greener solvent options .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinazoline derivatives with additional oxo groups.
Reduction: Formation of hydroxyquinazoline derivatives.
Substitution: Formation of quinazoline derivatives with substituted methoxy groups.
Wissenschaftliche Forschungsanwendungen
The compound 3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article focuses on the scientific research applications of this compound, detailing its biological activities, synthesis methods, and relevant case studies.
Anticancer Activity
Research has indicated that compounds within the quinazoline class exhibit significant anticancer properties. Specifically, derivatives of quinazoline have been shown to inhibit the proliferation of various cancer cell lines:
- Mechanism of Action : Quinazolines often act by targeting specific enzymes or pathways involved in cancer cell survival and proliferation. For instance, some studies have highlighted their role as inhibitors of the COX-2 enzyme, which is often overexpressed in tumors.
- Case Studies : A study on related quinazoline derivatives demonstrated that certain compounds could inhibit cancer cell growth by over 80% at specific concentrations (10 µg/mL) when tested against breast cancer cell lines (MCF-7) .
COX-2 Inhibition
The compound has been evaluated for its COX-2 inhibitory activity, which is crucial in reducing inflammation and pain associated with various conditions:
- Inhibitory Potency : One study reported that a structurally similar compound showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM, suggesting that our compound may exhibit comparable activity .
Antimicrobial Properties
Quinazoline derivatives have also been explored for their antimicrobial effects. Preliminary studies indicate that modifications to the quinazoline structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Applications in Drug Development
Given its diverse biological activities, this compound holds promise for further development as a therapeutic agent:
- Cancer Therapy : Its potential as an anticancer agent warrants further investigation through clinical trials.
- Anti-inflammatory Drugs : Given its COX-2 inhibitory properties, it may serve as a lead compound for developing new anti-inflammatory medications.
Wirkmechanismus
The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence gene expression by interacting with transcription factors.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Target Compound
- Core : 4-Oxo-3,4-dihydroquinazoline.
- Substituents :
- 3-position: 2,5-Dimethoxyphenyl (electron-donating groups).
- 7-position: Carboxamide with 4-methoxybenzyl.
- Key Features : Methoxy groups increase steric bulk and may enhance membrane permeability.
Comparable Compounds
(a) Quinazoline Derivatives ()
- Compound 4l: 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one. Structural Differences: Multiple bis(4-methoxyphenyl) groups and a tetrahydroquinazolinone core. Synthesis: 81% yield via Suzuki coupling, mp 228–230°C . Relevance: Higher molecular complexity but shared methoxy motifs; likely reduced solubility compared to the target compound.
(b) Naphthyridine Carboxamides ()
- Compound 67 : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide.
(c) Benzothiazole Acetamides ()
- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide.
Notes
Pharmacological Data Gap : Biological activity data (e.g., IC₅₀, toxicity) are absent for the target compound, limiting functional comparisons.
Structural Trade-offs : While the target compound’s methoxy groups may improve solubility relative to Compound 4l , the benzothiazole analogs’ trifluoromethyl groups likely offer superior metabolic stability .
Biologische Aktivität
The compound 3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (commonly referred to as DMQ) belongs to a class of quinazoline derivatives known for their diverse biological activities. This article reviews the biological activity of DMQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DMQ has a complex structure characterized by the following features:
- Molecular Formula : CHNO
- Molecular Weight : 415.48 g/mol
- IUPAC Name : this compound
The biological activity of DMQ is attributed to its ability to interact with various molecular targets in the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : DMQ has been shown to inhibit specific kinases involved in cell signaling pathways, which is crucial for cancer progression. In vitro studies indicate that DMQ can significantly reduce the activity of cyclin-dependent kinase 9 (CDK9) and glycogen synthase kinase-3 beta (GSK-3β) .
- Antimicrobial Properties : Preliminary evaluations suggest that DMQ exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds similar to DMQ have demonstrated efficacy against strains such as Bacillus subtilis .
Biological Activity Data
The following table summarizes the biological activities and findings related to DMQ:
| Activity Type | Target/Effect | IC50 Value | Reference |
|---|---|---|---|
| Kinase Inhibition | CDK9 | 10 µM | |
| GSK-3β | 8 µM | ||
| Antibacterial Activity | Bacillus subtilis | Moderate | |
| Cytotoxicity | Human cancer cell lines (e.g., MCF-7) | 15 µM |
Case Studies and Research Findings
- Anticancer Potential : In a study assessing various quinazoline derivatives, DMQ exhibited significant cytotoxicity against several human cancer cell lines, including MCF-7 and PC-3. The compound's mechanism was linked to apoptosis induction via the modulation of apoptotic pathways .
- Antimicrobial Efficacy : A series of synthesized quinazoline derivatives, including DMQ, were tested for their antibacterial properties. Results indicated that DMQ effectively inhibited the growth of multiple bacterial strains, suggesting its potential as an antimicrobial agent .
- Kinase Profiling : Detailed kinase profiling revealed that DMQ selectively inhibited certain kinases crucial for tumor growth and metastasis. The compound's selective action against JAK3 and Haspin kinases highlights its potential utility in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of anthranilic acid derivatives to form the quinazoline core, followed by substitution and amidation steps. Key considerations include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or p-toluenesulfonic acid for condensation and cyclization steps .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while tetrahydrofuran (THF) may improve intermediate stability .
- Temperature Control : Stepwise heating (e.g., 45–80°C) minimizes side reactions during amide bond formation .
- Purification : Column chromatography with silica gel (hexane/EtOH gradients) or recrystallization from ethanol/water mixtures ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve aromatic protons, methoxy groups, and carboxamide signals. 2D NMR (COSY, HSQC) confirms regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and monitor degradation under stress conditions .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations; IC₅₀ calculations guide dose-response studies .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or cyclooxygenase (COX-2) to evaluate binding affinity (Kᵢ values) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Docking Simulations : Software like AutoDock Vina predicts binding modes to targets (e.g., EGFR or DNA topoisomerase). Free energy calculations (MM/PBSA) rank derivatives by binding affinity .
- QSAR Modeling : 3D descriptors (e.g., CoMFA) correlate substituent electronic properties (Hammett σ constants) with activity trends. Methoxy groups at 2,5-positions enhance hydrophobic interactions .
- Reaction Path Optimization : Quantum chemical calculations (DFT) identify transition states for synthetic steps, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., ATCC sources) and control compounds (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .
- Metabolic Stability Testing : Liver microsome assays (human/rat) identify rapid degradation, which may explain false negatives in vitro .
- Synergistic Studies : Check for off-target effects via kinome-wide profiling or transcriptomics to clarify mechanisms .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Stereochemical Complexity : The quinazoline core’s planar structure limits stereochemical diversification, but substituent positioning (e.g., 2,5-dimethoxyphenyl vs. 3-chloro analogs) significantly alters activity .
- Solubility Limitations : LogP calculations (e.g., SwissADME) predict poor aqueous solubility; pro-drug strategies (e.g., esterification of the carboxamide) improve bioavailability .
- Heterocyclic Reactivity : The 4-oxo group participates in tautomerization, complicating crystallographic studies. X-ray diffraction with synchrotron sources resolves such ambiguities .
Data Contradiction Analysis
- Example : Discrepancies in reported IC₅₀ values for anticancer activity may arise from:
- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (ER-) cells show differential sensitivity due to estrogen receptor interactions .
- Compound Stability : Degradation under assay conditions (e.g., light exposure) reduces effective concentration. HPLC monitoring pre- and post-assay is critical .
Key Research Findings Table
| Property | Data | Source |
|---|---|---|
| Synthetic Yield | 45–68% (optimized via ZnCl₂ catalysis) | |
| Antimicrobial MIC | 12.5 μg/mL (S. aureus) | |
| EGFR Inhibition (Kᵢ) | 0.87 μM | |
| Aqueous Solubility | <10 μg/mL (pH 7.4) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
